molecular formula C16H15Cl2N3O4S B15011873 N-({N'-[(E)-(3,5-Dichloro-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide

N-({N'-[(E)-(3,5-Dichloro-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide

Cat. No.: B15011873
M. Wt: 416.3 g/mol
InChI Key: UNLHHEIVKPWBKB-DJKKODMXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(3,5-Dichloro-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide typically involves the condensation reaction between 3,5-dichloro-2-hydroxybenzaldehyde and N-phenylmethanesulfonamide hydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(3,5-Dichloro-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce the corresponding amines .

Scientific Research Applications

N-({N’-[(E)-(3,5-Dichloro-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(3,5-Dichloro-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The molecular targets and pathways involved depend on the specific application and the metal ion used in the complex .

Properties

Molecular Formula

C16H15Cl2N3O4S

Molecular Weight

416.3 g/mol

IUPAC Name

N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-(N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C16H15Cl2N3O4S/c1-26(24,25)21(13-5-3-2-4-6-13)10-15(22)20-19-9-11-7-12(17)8-14(18)16(11)23/h2-9,23H,10H2,1H3,(H,20,22)/b19-9+

InChI Key

UNLHHEIVKPWBKB-DJKKODMXSA-N

Isomeric SMILES

CS(=O)(=O)N(CC(=O)N/N=C/C1=C(C(=CC(=C1)Cl)Cl)O)C2=CC=CC=C2

Canonical SMILES

CS(=O)(=O)N(CC(=O)NN=CC1=C(C(=CC(=C1)Cl)Cl)O)C2=CC=CC=C2

Origin of Product

United States

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